molecular formula C14H18N4O3S B5433093 [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone

Cat. No.: B5433093
M. Wt: 322.39 g/mol
InChI Key: GQAUJFIVWCSEPL-RYUDHWBXSA-N
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Description

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a pyrrolidine ring, and an imidazo[2,1-b][1,3]thiazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone typically involves multi-step organic synthesisCommon reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry.

Scientific Research Applications

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of cancer cells or pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-imidazo[2,1-b][1,3]thiazol-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c19-12-9-18(8-11(12)16-1-4-21-5-2-16)13(20)10-7-17-3-6-22-14(17)15-10/h3,6-7,11-12,19H,1-2,4-5,8-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAUJFIVWCSEPL-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)C(=O)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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